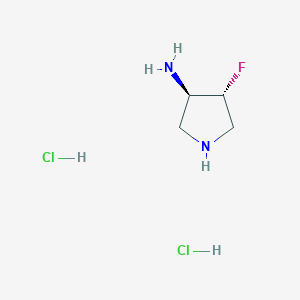

(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4R)-4-fluoropyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFXFFCLESETAV-XWJKVJTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Realized Mechanism of Action of (3R,4R)-4-Fluoropyrrolidin-3-amine as a Core Moiety in Dipeptidyl Peptidase-4 Inhibitors

This guide delves into the functional implications of the chiral synthetic building block, (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride. While this molecule does not possess an intrinsic mechanism of action, its significance lies in its role as a key structural component in the design of potent and selective therapeutic agents. Specifically, this guide will focus on its incorporation into the structure of Omarigliptin (MK-3102), a long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4), to elucidate its "realized" mechanism of action in the context of type 2 diabetes mellitus management.

Introduction: From a Chiral Building Block to a Therapeutic Agent

(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride is a highly functionalized pyrrolidine derivative. Its stereochemically defined structure, featuring a trans configuration of the fluorine atom and the amine group, is critical for its application in medicinal chemistry. This specific arrangement is pivotal in creating molecules that can precisely interact with biological targets.

The primary utility of this fluorinated amine is as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] This guide will use Omarigliptin, a once-weekly DPP-4 inhibitor, as a case study to explore how the unique structural features of the (3R,4R)-4-fluoropyrrolidin-3-amine moiety contribute to the drug's overall mechanism of action.[4][5][6]

The Biological Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase enzyme that plays a crucial role in glucose homeostasis.[7][8] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10]

-

Incretin Hormones (GLP-1 and GIP): Released from the gut in response to food intake, these hormones stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[7][8]

-

DPP-4 Mediated Inactivation: DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, thereby limiting their physiological effects on blood glucose regulation.[11]

By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced glycemic control.[12]

The Mechanism of Action of Omarigliptin: Realizing the Potential of the Fluoro-Pyrrolidine Core

The therapeutic effect of Omarigliptin is achieved through its potent, selective, and long-acting inhibition of the DPP-4 enzyme.[4][9] The (3R,4R)-4-fluoropyrrolidin-3-amine core is integral to this activity, contributing to the molecule's ability to bind effectively to the active site of DPP-4.

Molecular Interactions and the Incretin Pathway

Omarigliptin acts as a competitive and reversible inhibitor of DPP-4.[4][7] By binding to the enzyme's active site, it prevents the degradation of incretins, leading to a cascade of downstream effects that collectively lower blood glucose levels:

-

Increased Incretin Levels: Inhibition of DPP-4 leads to higher circulating concentrations of active GLP-1 and GIP.[13]

-

Enhanced Insulin Secretion: Elevated incretin levels potentiate glucose-stimulated insulin release from pancreatic β-cells.[7][9]

-

Suppressed Glucagon Secretion: GLP-1, in particular, suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[7][9][13]

-

Improved Glycemic Control: The combined effects of increased insulin and decreased glucagon lead to lower fasting and postprandial blood glucose levels.[12]

This glucose-dependent mechanism of action confers a low intrinsic risk of hypoglycemia, a significant advantage in diabetes management.[4][14]

The Role of the (3R,4R)-4-Fluoropyrrolidin-3-amine Moiety

The specific stereochemistry and the presence of the fluorine atom in the pyrrolidine ring of Omarigliptin are critical for its high-affinity binding to the DPP-4 enzyme.

-

Stereochemistry for Optimal Fit: The (3R,4R) configuration ensures that the amine group and other substituents are oriented correctly to form key interactions within the DPP-4 active site. Structure-activity relationship studies of similar pyrrolidine-based DPP-4 inhibitors have consistently shown that the stereochemistry is crucial for potent inhibitory activity.

-

The Influence of Fluorine: The strategic placement of a fluorine atom can significantly enhance a molecule's pharmacological properties. In the context of DPP-4 inhibitors, fluorine substitution can:

-

Increase Binding Affinity: Fluorine can engage in favorable interactions with the enzyme's active site, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the inhibitor's potency.

-

Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, metabolic stability, and basicity (pKa) of nearby functional groups. These modifications can lead to improved pharmacokinetic profiles, such as a longer half-life, which is exemplified by Omarigliptin's once-weekly dosing regimen.[4]

-

Conformational Control: The electronegative fluorine atom can influence the conformation of the pyrrolidine ring, pre-organizing the molecule into a bioactive conformation for optimal binding to the DPP-4 enzyme.[15]

-

Visualizing the Mechanism and Synthesis

The Incretin Pathway and DPP-4 Inhibition

Caption: Mechanism of DPP-4 Inhibition by Omarigliptin.

Conceptual Synthetic Pathway

The synthesis of Omarigliptin is a multi-step process that leverages the pre-formed (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride as a key starting material or intermediate. While the full synthesis is complex, a conceptual workflow highlights the importance of this building block.

Caption: Conceptual Synthesis of Omarigliptin.

Quantitative Data and Experimental Protocols

The efficacy of DPP-4 inhibitors is quantified through various in vitro and in vivo studies.

Key Performance Metrics for DPP-4 Inhibitors

| Metric | Description | Typical Values for Potent Inhibitors |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. | Low nanomolar (nM) range |

| Selectivity | The ratio of inhibitory activity against DPP-4 versus other related proteases (e.g., DPP-8, DPP-9). | >1000-fold selectivity is desirable |

| In vivo DPP-4 Occupancy | The percentage of DPP-4 enzyme that is bound by the inhibitor in a living organism at a given dose. | >80% occupancy is often targeted |

| HbA1c Reduction | The reduction in glycated hemoglobin, a measure of long-term glycemic control, observed in clinical trials. | ~0.8% reduction |

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard method for determining the IC₅₀ of a test compound like Omarigliptin.

Objective: To measure the concentration-dependent inhibition of recombinant human DPP-4 by a test compound.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (e.g., Omarigliptin) dissolved in DMSO

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant DPP-4 enzyme to a working concentration in cold assay buffer.

-

Assay Reaction: a. To each well of the microplate, add 25 µL of the diluted test compound or vehicle control (DMSO in buffer). b. Add 50 µL of the diluted DPP-4 enzyme to all wells except for the blank (no enzyme) controls. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

-

Data Acquisition: a. Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC). b. Monitor the increase in fluorescence over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes).

-

Data Analysis: a. Subtract the background fluorescence (from blank wells) from all other readings. b. Calculate the rate of reaction (slope of the kinetic curve) for each well. c. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride is a quintessential example of a molecular building block whose value is realized through its incorporation into a complex, biologically active molecule. Its specific stereochemistry and fluorine substitution are critical design elements that contribute to the high potency, selectivity, and favorable pharmacokinetic profile of Omarigliptin. The ultimate mechanism of action—the inhibition of the DPP-4 enzyme and the subsequent enhancement of the incretin pathway—is a direct consequence of the precise structural architecture enabled by this and other key chemical fragments. This guide underscores the importance of rational drug design, where the properties of individual components are strategically combined to create effective and safe therapeutic agents for complex diseases like type 2 diabetes.

References

-

MedPath. (2025). Omarigliptin. MedPath. Retrieved from [Link]

-

Wikipedia. (2023). Omarigliptin. Wikipedia. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Omarigliptin? Patsnap Synapse. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). An Alternative Scalable Process for the Synthesis of the Key Intermediate of Omarigliptin. Organic Chemistry Portal. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Omarigliptin used for? Patsnap Synapse. Retrieved from [Link]

-

Synfacts. (2014). Synthesis of DPP-4 Inhibitor Omarigliptin. Thieme. Retrieved from [Link]

-

ACS Publications. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. Retrieved from [Link]

-

NIH. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2024). Potential fluorine atom interactions in trelagliptin x-ray crystal.... ResearchGate. Retrieved from [Link]

-

PubMed. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

NIH. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed Central. Retrieved from [Link]

-

NIH. (2012). Effect of a Dipeptidyl Peptidase-IV Inhibitor, Des-Fluoro-Sitagliptin, on Neointimal Formation after Balloon Injury in Rats. PubMed Central. Retrieved from [Link]

-

NIH. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. Retrieved from [Link]

-

Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Diabetes UK. Retrieved from [Link]

-

NIH. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Retrieved from [Link]

-

Wikipedia. (2024). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Retrieved from [Link]

-

NIH. (2020). Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment. PubMed Central. Retrieved from [Link]

-

PubMed. (2007). (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine Inhibitors of Dipeptidyl Peptidase IV: Synthesis, in Vitro, in Vivo, and X-ray Crystallographic Characterization. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine inhibitors of dipeptidyl peptidase IV: synthesis, in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Omarigliptin? [synapse.patsnap.com]

- 10. What is Omarigliptin used for? [synapse.patsnap.com]

- 11. Effect of a Dipeptidyl Peptidase-IV Inhibitor, Des-Fluoro-Sitagliptin, on Neointimal Formation after Balloon Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Omarigliptin - Wikipedia [en.wikipedia.org]

- 14. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride: A Key Building Block for Next-Generation Therapeutics

This technical guide provides a comprehensive overview of (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride, a fluorinated pyrrolidine building block of significant interest in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications, with a particular focus on its role in the development of Janus Kinase (JAK) inhibitors.

Introduction: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of fluorine into this scaffold can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, enhance binding affinity, and modulate conformation, making it a valuable tool for lead optimization.

(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride, with its specific stereochemistry and the presence of a fluorine atom and an amino group, presents a unique combination of features that make it a highly sought-after building block for the synthesis of complex and potent bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1821493-99-5 | [2] |

| Molecular Formula | C₄H₁₁Cl₂FN₂ | Inferred |

| Molecular Weight | 177.05 g/mol | Inferred |

| Appearance | White to off-white solid (expected) | Inferred |

| Melting Point | Not available for the final compound. The N-benzyl precursor melts at 222.5–223.5 °C. | |

| Boiling Point | 135.1±40.0 °C (Predicted for the free base) | [2] |

| Density | 1.10±0.1 g/cm³ (Predicted for the free base) | [2] |

| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred |

Stereocontrolled Synthesis: A Pathway from Tartaric Acid

The synthesis of (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride with high stereochemical purity is a multi-step process that often commences from a readily available chiral starting material like L-(+)-tartaric acid. The following synthetic scheme is based on established methodologies for the preparation of the N-benzyl protected precursor, followed by a proposed deprotection step.

Figure 1. Proposed synthetic pathway to (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride.

Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(hydrochloride)

This protocol is adapted from a reported enantiospecific synthesis.

Step 1: Condensation of L-(+)-Tartaric Acid and Benzylamine L-(+)-tartaric acid is condensed with benzylamine in a suitable solvent such as xylenes at elevated temperatures to form (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione.

Step 2: Reduction of the Succinimide The resulting succinimide is reduced using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF) to yield (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine.

Step 3 & 4: Formation and Ring Opening of a Cyclic Sulfamidate The diol is then converted to a cyclic sulfamidate, which undergoes a nucleophilic ring-opening reaction with a fluoride source, followed by the introduction of an azide group. This sequence establishes the desired stereochemistry of the fluorine and the precursor to the amine.

Step 5: Reduction of the Azide The azide is reduced to the primary amine, for example, through catalytic hydrogenation, to give (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine.

Step 6: Formation of the bis(hydrochloride) Salt The N-benzyl amine is treated with hydrochloric acid in a suitable solvent like 2-propanol to precipitate the bis(hydrochloride) salt.

Proposed Experimental Protocol: Debenzylation and Final Product Formation

Step 7: Catalytic Hydrogenolysis The (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(hydrochloride) is subjected to catalytic hydrogenolysis. A common method involves dissolving the compound in a solvent like methanol or ethanol and treating it with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This cleaves the N-benzyl group.

Final Work-up After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride as the final product.

Applications in Drug Discovery: A Key Component of Janus Kinase (JAK) Inhibitors

(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride is a valuable building block for the synthesis of complex molecules, particularly in the field of kinase inhibitors. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation.[3][4][5] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.[6][7]

The specific stereochemistry and functionality of (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride allow it to be incorporated into the core structures of JAK inhibitors, where it can form key interactions with the target enzyme. The pyrrolidine ring can serve as a scaffold to position other functional groups, while the amino group provides a point of attachment for further chemical elaboration. The fluorine atom can contribute to improved binding affinity and metabolic stability.

Several JAK inhibitors in development utilize substituted pyrrolidine moieties to achieve potency and selectivity.[8] For instance, modifications of the core structure of tofacitinib, a known JAK inhibitor, have involved the incorporation of various aminopyrrolidine derivatives to enhance selectivity for specific JAK isoforms.[8] The (3R,4R)-4-fluoro-3-aminopyrrolidine scaffold is particularly well-suited for this purpose, offering a unique combination of conformational constraint and electronic properties.

Figure 2. Conceptual diagram of a JAK inhibitor incorporating the (3R,4R)-4-Fluoropyrrolidin-3-amine moiety.

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[9]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[9]

-

Harmful if Swallowed: May be harmful if ingested.[9]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride is a stereochemically defined and functionally rich building block with significant potential in drug discovery. Its unique structural features make it particularly valuable for the synthesis of next-generation therapeutics, most notably selective JAK inhibitors for the treatment of autoimmune diseases and cancer. The synthetic pathway, while multi-stepped, allows for the production of this key intermediate with high enantiopurity. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use. The continued exploration of this and other fluorinated scaffolds will undoubtedly lead to the development of novel and more effective medicines.

References

-

(3S,4S)-4-fluoropyrrolidin-3-amine dihydrochloride. ChemBK. Available from: [Link]

-

3-Aminopyrrolidine. PubChem. Available from: [Link]

- Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. Google Patents.

-

Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. PubMed. Available from: [Link]

-

Janus kinase inhibitor. Wikipedia. Available from: [Link]

-

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride. PubChem. Available from: [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available from: [Link]

-

A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. PubMed. Available from: [Link]

- Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production. Google Patents.

-

Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers. Available from: [Link]

-

(3R)-3-fluoropyrrolidine hydrochloride. PubChem. Available from: [Link]

-

Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. NIH. Available from: [Link]

-

Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). PubMed. Available from: [Link]

-

Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry. Available from: [Link]

-

The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. PubMed. Available from: [Link]

-

(3S,4R)-4-aminopyrrolidine-3-carboxylic acid dihydrochloride. PubChem. Available from: [Link]

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. ResearchGate. Available from: [Link]

-

Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. ResearchGate. Available from: [Link]

-

Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available from: [Link]

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available from: [Link]

Sources

- 1. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]

- 8. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Foreword

For researchers, scientists, and drug development professionals, the pyrrolidine ring represents a cornerstone of medicinal chemistry. Its prevalence in natural products and FDA-approved drugs speaks to its remarkable versatility as a pharmacophore.[1][2][3] This guide delves into a critical evolution of this scaffold: the strategic incorporation of fluorine. Far from a simple substitution, fluorination imparts a unique set of physicochemical properties that can profoundly influence the biological activity of pyrrolidine analogues. This document serves as an in-depth technical resource, exploring the synthesis, diverse biological activities, and the underlying principles of structure-activity relationships (SAR) of these fascinating compounds. We will further provide detailed experimental protocols to empower researchers in their quest to design and evaluate the next generation of fluorinated pyrrolidine-based therapeutics.

The Rationale for Fluorination: Enhancing the Privileged Scaffold

The introduction of fluorine into a pyrrolidine analogue is a deliberate strategy to modulate its molecular properties in several key ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can lead to an extended biological half-life and improved bioavailability of the drug candidate.[5][6]

-

Receptor Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the molecule, influencing its ability to form favorable interactions with target proteins. This can lead to enhanced binding affinity and potency.[5][7]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the pyrrolidine ring, which can be crucial for optimal interaction with a biological target.

-

Lipophilicity and Permeability: Fluorination can modulate the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and the blood-brain barrier.[5]

Synthesis of Fluorinated Pyrrolidine Analogues

The synthesis of fluorinated pyrrolidine analogues can be broadly approached in two ways: by introducing fluorine to a pre-existing pyrrolidine ring or by constructing the ring from fluorinated precursors. A general synthetic pathway often involves a multi-step process. For instance, a cascade transformation of N,N-diallylamines and fluoroalkyl iodides can yield various functionalized fluoroalkylated pyrrolidines under visible light-induced, solvent-free conditions.[8]

dot

Caption: Key factors influencing the structure-activity relationship.

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of novel fluorinated pyrrolidine analogues.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of fluorinated pyrrolidine analogues on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated pyrrolidine analogues dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyrrolidine analogues in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPP-4 Inhibition Assay

This fluorometric assay is designed to screen for inhibitors of DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

-

Fluorinated pyrrolidine analogues dissolved in DMSO

-

A known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Dilute the DPP-4 enzyme to the desired concentration in assay buffer.

-

Compound Addition: Add 2 µL of the serially diluted fluorinated pyrrolidine analogues to the wells of a 96-well plate. Include wells with DMSO as a negative control and sitagliptin as a positive control.

-

Enzyme Addition: Add 48 µL of the diluted DPP-4 enzyme to each well and incubate for 10 minutes at 37°C.

-

Substrate Addition: Add 50 µL of the DPP-4 substrate to each well to initiate the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically for 15-30 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

dot

Caption: Workflow for the DPP-4 inhibition assay.

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold has proven to be a highly effective strategy for the discovery of novel therapeutic agents with a wide range of biological activities. By carefully considering the principles of medicinal chemistry and employing robust experimental protocols, researchers can continue to unlock the full potential of this privileged structural motif. The insights and methodologies presented in this guide are intended to serve as a valuable resource for those at the forefront of drug discovery and development, facilitating the design of safer and more effective medicines for a multitude of human diseases.

References

-

Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydron[9][10]aphthyridine-3-carboxylic acid (LB20304). (1997). Journal of Medicinal Chemistry, 40(22), 3584-3593. [Link]

-

2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. (1978). Journal of Medicinal Chemistry, 21(10), 1044-1054. [Link]

-

Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent. (2012). Journal of Medicinal Chemistry, 55(2), 747-759. [Link]

-

Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. (2024). ACS Infectious Diseases, 10(1), 13-22. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1251345. [Link]

-

Synthesis of hydroxylated and fluorinated pyrrolidine derivatives 12a,b... (n.d.). ResearchGate. [Link]

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022). RSC Advances, 12(48), 31238-31262. [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]

-

The role of fluorine in antiviral drug discovery. (n.d.). ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 723. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(21), 19775-19800. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). OUCI. [Link]

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... (n.d.). ResearchGate. [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]

-

Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. (2022). ChemistrySelect, 7(5), e202104033. [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (2022). Molecules, 27(11), 3524. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(5), 33. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (n.d.). ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1251345. [Link]

-

Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (2013). Molecules, 18(4), 4345-4381. [Link]

-

Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. (1991). Journal of Cancer Research and Clinical Oncology, 117(4), 287-295. [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). International Journal of Immunopathology and Pharmacology, 35, 20587384211002621. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules, 28(23), 7847. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(1), 123. [Link]

-

A IC50 values for the most active pyrrolidines against human cervix... (n.d.). ResearchGate. [Link]

-

Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. (n.d.). ResearchGate. [Link]

-

Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021). ChemMedChem, 16(20), 3144-3149. [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). Archiv der Pharmazie, 353(10), e2000171. [Link]

-

Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures. (2020). bioRxiv. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules, 28(23), 7847. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. mdpi.com [mdpi.com]

- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

(3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride CAS number and identification.

An In-Depth Technical Guide to (3R,4R)-4-Fluoropyrrolidin-3-amine Dihydrochloride: Synthesis, Identification, and Application

Abstract

(3R,4R)-4-Fluoropyrrolidin-3-amine and its salts are pivotal chiral building blocks in modern medicinal chemistry. The introduction of a fluorine atom onto the pyrrolidine scaffold can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, while the stereochemically defined amine provides a vector for molecular growth and interaction with biological targets.[1][2] This guide provides a comprehensive technical overview of (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride, intended for researchers, chemists, and drug development professionals. We will delve into its identification, including its CAS number, a representative stereoselective synthesis, robust analytical methodologies for characterization and quality control, and critical considerations for its handling and storage.

Core Identification and Physicochemical Properties

The unique stereochemistry and fluorine substitution of this compound demand precise identification. While a specific CAS number for the dihydrochloride salt is not consistently cited across all databases, the CAS number for the parent free base is well-established. For the purpose of unambiguous identification, it is crucial to reference the free base while specifying the salt form in all documentation.

| Property | Value | Source(s) |

| Chemical Name | (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride | IUPAC Nomenclature |

| Parent Free Base CAS | 1821493-99-5 | ChemBK[3] |

| Molecular Formula | C₄H₁₁Cl₂FN₂ | - |

| Molecular Weight | 177.05 g/mol | - |

| Parent Free Base MW | 104.13 g/mol | ChemicalBook[4], ChemBK[3] |

| Appearance | Expected to be a white to off-white solid | General for amine hydrochlorides |

| Hygroscopicity | High | Inferred from structure[5][6] |

Stereoselective Synthesis: A Conceptual Pathway

The synthesis of enantiomerically pure fluorinated pyrrolidines is a non-trivial challenge, requiring precise stereochemical control. A common and effective strategy involves starting from a readily available chiral precursor, such as a derivative of 4-hydroxyproline. The following workflow illustrates a conceptual pathway based on established chemical transformations for analogous structures.[7][8]

The causality behind this synthetic approach lies in leveraging a chiral pool starting material to set the initial stereochemistry. The subsequent key steps—mesylation, azide displacement (an Sₙ2 reaction that inverts the stereocenter), and reduction—are well-established methods for introducing an amine group with a specific stereochemical outcome. Fluorination can be achieved using various modern reagents, with the choice often depending on the specific substrate and desired stereoselectivity.[2]

Caption: Conceptual synthetic pathway for (3R,4R)-4-Fluoropyrrolidin-3-amine dihydrochloride.

Comprehensive Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the target compound. A multi-technique approach is required for a self-validating system of analysis.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to be complex due to spin-spin coupling between protons (J-HH) and through-space coupling with fluorine (J-HF). Key signals would include multiplets for the pyrrolidine ring protons. The protons on the carbons bearing the fluorine and amine groups (C3 and C4) would likely appear as complex multiplets due to diastereotopicity and coupling to each other, adjacent protons, and the fluorine atom.

-

¹³C NMR : The carbon spectrum will show four distinct signals for the pyrrolidine ring. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant (¹J-CF), typically in the range of 170-250 Hz, appearing as a doublet. The adjacent carbon (C3) will show a smaller two-bond coupling (²J-CF).

-

¹⁹F NMR : A single resonance is expected, which will be split into a multiplet by the adjacent protons. This is a critical experiment for confirming the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is ideal for this compound. The mass spectrum should show a prominent peak for the parent ion of the free base [M+H]⁺ at m/z 105.1, corresponding to the protonated form of C₄H₉FN₂.

Chromatographic Purity and Enantiomeric Excess

The stereoselective analysis of chiral amines is critical, as pharmacological profiles of enantiomers can differ significantly.[9] Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) are the methods of choice.[10]

Protocol: Chiral SFC for Enantiomeric Purity Analysis

This protocol is designed to provide a robust method for separating the (3R,4R) enantiomer from its (3S,4S) counterpart. The choice of SFC is often driven by its advantages in speed and reduced solvent consumption for chiral separations.[10]

-

System Preparation :

-

Instrument: Analytical SFC system.

-

Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is a strong starting point. A common choice would be a Chiralpak® series column (e.g., AD-H, IA).[11]

-

Mobile Phase A: Supercritical CO₂.

-

Mobile Phase B (Co-solvent): Methanol or Ethanol.

-

Additive: To improve peak shape for amines, an additive is crucial. A common choice is 0.1-0.3% triethylamine (TEA) or diethylamine (DEA) in the co-solvent.

-

-

Method Parameters :

-

Flow Rate: 2-4 mL/min.

-

Back Pressure: 120-150 bar.

-

Column Temperature: 35-40 °C.

-

Gradient: A typical screening gradient would be 5% to 40% co-solvent over 5-10 minutes.

-

Detection: UV at 210-220 nm.

-

-

Sample Preparation :

-

Dissolve an accurately weighed sample (approx. 1 mg) of the dihydrochloride salt in 1 mL of the co-solvent (e.g., Methanol).

-

Vortex to ensure complete dissolution.

-

Inject 1-5 µL onto the column.

-

-

Data Analysis :

-

Identify the two peaks corresponding to the (3R,4R) and (3S,4S) enantiomers. The desired product should be the major peak.

-

Calculate the enantiomeric excess (% ee) using the formula: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

-

Analytical Workflow Visualization

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chembk.com [chembk.com]

- 4. (3R,4R)-4-fluoropyrrolidin-3-amine CAS#: 746570-25-2 [amp.chemicalbook.com]

- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]

- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, from alkaloids to amino acids, and its central role in numerous FDA-approved pharmaceuticals underscore its profound impact on human health.[3] The unique stereochemical and conformational properties of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[4][5] This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological evaluation of novel pyrrolidine derivatives, offering insights for professionals engaged in drug discovery and development.

A Historical Perspective: From Natural Products to Rational Drug Design

The story of pyrrolidine in medicine is a journey from the observation of natural product activity to the era of rational, structure-based drug design.

-

Early Encounters with Pyrrolidine Alkaloids: For centuries, humans have utilized plants containing pyrrolidine alkaloids for medicinal and ritualistic purposes, often unaware of the underlying chemistry.[4] The isolation and characterization of these compounds in the 19th and 20th centuries marked the beginning of a deeper understanding of their biological effects.

-

The Proline Revolution: The isolation of the amino acid proline, a fundamental building block of proteins, in the early 20th century, provided a readily available chiral pool of pyrrolidine scaffolds for synthetic chemists.[4] This opened the door to the systematic modification and derivatization of the pyrrolidine ring.

-

The Dawn of Pyrrolidine-Containing Drugs: A significant milestone in the history of pyrrolidine derivatives was the development of Captopril , the first orally active angiotensin-converting enzyme (ACE) inhibitor, in the 1970s.[6] This rationally designed drug, incorporating a proline moiety, revolutionized the treatment of hypertension and congestive heart failure.[7][8]

-

The Rise of the Racetams: The latter half of the 20th century saw the emergence of the "racetam" class of nootropic agents, with Piracetam being the progenitor.[9] These 2-pyrrolidinone derivatives were investigated for their potential to enhance cognitive function, although their precise mechanisms of action remain a subject of ongoing research.

-

Modern Era and Continued Innovation: The 21st century has witnessed an explosion in the development of novel pyrrolidine-containing drugs with diverse therapeutic applications. From the anticonvulsant Levetiracetam with its unique mechanism of action to a new wave of antiviral and anticancer agents, the pyrrolidine scaffold continues to be a fertile ground for innovation.[3][10]

Core Synthetic Strategies for Novel Pyrrolidine Derivatives

The construction of the pyrrolidine ring and its subsequent functionalization are central to the development of new therapeutic agents. Modern synthetic organic chemistry offers a powerful toolkit for accessing a wide array of substituted pyrrolidines with high stereocontrol.

Asymmetric Synthesis from Chiral Precursors

The use of readily available chiral starting materials, such as the amino acid L-proline, is a cornerstone of pyrrolidine synthesis. This approach allows for the direct incorporation of stereochemistry into the final molecule.

Conceptual Workflow:

Caption: General workflow for the synthesis of pyrrolidine derivatives from L-proline.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the construction of highly substituted pyrrolidines.[2][11] This reaction allows for the creation of multiple stereocenters in a single step.

Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide

This protocol is a representative example of a [3+2] cycloaddition reaction to form a polysubstituted pyrrolidine.[12]

-

Reactant Preparation: To a solution of the N-tert-butanesulfinyl imine (0.2 mmol) and the glycine α-imino ester derivative (0.24 mmol) in toluene (2 mL) in a sealed tube, add triethylamine (0.04 mmol).

-

Catalyst Addition: Add silver carbonate (Ag₂CO₃) (0.02 mmol) to the reaction mixture.

-

Reaction Conditions: Seal the tube and heat the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired pyrrolidine derivative.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a valuable tool for the synthesis of unsaturated pyrrolidine derivatives. This reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of the five-membered ring from an acyclic diene or enyne precursor.[13]

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

Understanding the relationship between the structure of a molecule and its biological activity is paramount in drug design. For pyrrolidine derivatives, subtle changes in substitution patterns and stereochemistry can have profound effects on potency and selectivity.

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibitors

The development of Captopril and subsequent ACE inhibitors provides a classic example of SAR-driven drug design.

| R-Group Position | Structural Feature | Impact on ACE Inhibition |

| Proline Ring | The pyrrolidine ring mimics the C-terminal proline residue of angiotensin I, providing a key binding interaction with the ACE active site.[7] | Essential for high-affinity binding. |

| Mercapto Group (-SH) | The thiol group coordinates with the zinc ion in the active site of ACE.[7] | Crucial for potent inhibition. |

| Methyl Group | The methyl group adjacent to the carbonyl enhances inhibitory activity. | Increased potency. |

| Ester Prodrugs (e.g., Enalapril) | Masking the carboxylic acid as an ester improves oral bioavailability. The ester is cleaved in vivo to the active diacid.[14] | Improved pharmacokinetic profile. |

Mechanisms of Action: Elucidating the Molecular Basis of Therapeutic Effects

A deep understanding of a drug's mechanism of action is crucial for its safe and effective use, as well as for the design of next-generation therapeutics. Pyrrolidine-containing drugs exhibit a diverse range of mechanisms.

ACE Inhibition: Blocking the Renin-Angiotensin System

Captopril and other ACE inhibitors exert their antihypertensive effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[8]

Caption: Mechanism of action of Captopril as an ACE inhibitor.

Levetiracetam: A Unique Anticonvulsant Mechanism

Levetiracetam, an effective treatment for epilepsy, acts via a novel mechanism that distinguishes it from other antiepileptic drugs. It binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and reducing neuronal hyperexcitability.[10][15][16]

Caption: Mechanism of action of Levetiracetam via SV2A modulation.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of novel pyrrolidine derivatives is essential to determine their therapeutic potential. A variety of in vitro and in vivo assays are employed to assess their activity against specific targets.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify compounds that inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.[17][18][19]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Plate Preparation: In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Compound Addition: Add 25 µL of various dilutions of the test compound to the test wells. For the positive control (no inhibition), add 25 µL of the solvent. For the blank, add 50 µL of phosphate buffer.

-

Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATCI substrate solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

Protocol 2: Bacterial DNA Gyrase Inhibition Assay

This assay is used to screen for compounds that inhibit bacterial DNA gyrase, a type II topoisomerase that is an essential enzyme for bacterial DNA replication and a validated target for antibacterial drugs.[20]

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

5x Assay Buffer (containing ATP)

-

Stop Buffer/Loading Dye

-

Agarose

-

Ethidium bromide

-

Test compound

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed plasmid DNA, and water.

-

Compound Addition: Aliquot the reaction mixture into tubes and add the test compound at various concentrations. Include a no-enzyme control and a no-inhibitor control.

-

Enzyme Addition: Add a predetermined amount of E. coli DNA gyrase to all tubes except the no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA bands under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control.

Conclusion and Future Directions

The pyrrolidine scaffold has proven to be an exceptionally versatile and valuable framework in the pursuit of novel therapeutics. Its rich history, from natural product origins to rationally designed drugs, continues to inspire medicinal chemists. The ongoing development of innovative synthetic methodologies provides access to an ever-expanding chemical space of pyrrolidine derivatives. As our understanding of disease biology deepens, the strategic application of the pyrrolidine motif in drug design, guided by detailed structure-activity relationship studies and a thorough understanding of molecular mechanisms, will undoubtedly lead to the discovery of the next generation of life-saving medicines. The continued exploration of novel substitution patterns, stereochemical arrangements, and bioisosteric replacements within the pyrrolidine framework holds immense promise for addressing unmet medical needs.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. [Link]

-

Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (2018). White Rose eTheses Online. [Link]

-

Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. (2016). Journal of the American Chemical Society. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2015). Synthesis. [Link]

-

What is the mechanism of Levetiracetam?. (2024). Patsnap Synapse. [Link]

-

ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. (2006). Synthetic Communications. [Link]

-

What are the molecular and cellular mechanisms of Levetiracetam in the treatment of epilepsy with Keppra?. (2022). R Discovery. [Link]

-

What is the mechanism of action of Levetiracetam (Keppra)?. (2025). Dr.Oracle. [Link]

-

Levetiracetam Mechanisms of Action: From Molecules to Systems. (2020). International Journal of Molecular Sciences. [Link]

-

Levetiracetam Mechanisms of Action: From Molecules to Systems. (2020). OUCI. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2024). ResearchGate. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2018). Methods in Molecular Biology. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. (2022). Nature Communications. [Link]

-

Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (2003). Organic Letters. [Link]

-

Captopril. (n.d.). Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

Mechanism of the action of angiotensin-converting enzyme inhibitors on agonist-induced Ca2+ influx. (1995). Hypertension. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2020). Frontiers in Chemistry. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. [Link]

-

Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2021). Catalysts. [Link]

-

Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2017). Molecules. [Link]

-

A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. (2015). Der Pharma Chemica. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2003). Methods in Molecular Medicine. [Link]

-

Captopril. (2023). StatPearls. [Link]

-

ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. (2009). European Journal of Medicinal Chemistry. [Link]

-

What is the mechanism of Captopril?. (2024). Patsnap Synapse. [Link]

-

ACE inhibitor. (n.d.). Wikipedia. [Link]

-

The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025). Inno Pharmchem. [Link]

-

In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. (2014). Pharmacognosy Magazine. [Link]

-

Structures of most potent ACE inhibitors identified from individual bead assay and activity of purified compounds. (1996). ResearchGate. [Link]

-

Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. (2020). Journal of Antibiotics. [Link]

-

Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2007). Antimicrobial Agents and Chemotherapy. [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. (1991). Il Farmaco. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2018). Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Captopril - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Captopril? [synapse.patsnap.com]

- 9. Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of the action of angiotensin-converting enzyme inhibitors on agonist-induced Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

The Fluorine Effect: A Technical Guide to Pyrrolidine Ring Conformation

Introduction: The Subtle Power of a Single Atom

The pyrrolidine ring, a cornerstone of numerous natural products, pharmaceuticals, and catalysts, owes much of its biological and chemical significance to its conformational flexibility.[1][2] This five-membered saturated heterocycle is not planar, instead adopting puckered "envelope" or "twist" conformations to alleviate torsional strain. The precise nature of this pucker—which carbon atom is out of the plane and in which direction (termed endo or exo)—profoundly influences the three-dimensional arrangement of substituents, thereby dictating molecular recognition, binding affinity, and ultimately, biological function.[3][4]

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a powerful tool to modulate a molecule's properties, including its metabolic stability, basicity (pKa), and membrane permeability.[5][6][7][8] However, one of the most nuanced yet impactful roles of fluorine is its ability to steer the conformational preference of cyclic systems. This guide provides an in-depth exploration of the profound influence of fluorine substitution on the conformational landscape of the pyrrolidine ring. We will delve into the underlying stereoelectronic principles, examine analytical techniques for conformational analysis, and provide practical insights for researchers in drug discovery and chemical biology.

Part 1: The Gauche Effect and the Dominance of Stereoelectronics

The introduction of a highly electronegative fluorine atom onto the pyrrolidine ring introduces potent stereoelectronic effects that can override traditional steric considerations. The most critical of these is the gauche effect .

In a simple acyclic F-C-C-X fragment, where X is an electronegative atom or group (like the nitrogen in pyrrolidine), the conformation where the F and X atoms are gauche (dihedral angle of ~60°) is often more stable than the anti conformation (180°).[1][9][10] This counterintuitive preference is primarily attributed to a stabilizing hyperconjugative interaction between the bonding orbital of a C-H bond anti-periplanar to the C-F bond and the antibonding orbital of the C-F bond (σCH → σ*CF).[11]

In the context of the pyrrolidine ring, this effect translates into a distinct bias for specific puckered states. For instance, in 3-fluoropyrrolidines, the gauche effect between the fluorine and the ring nitrogen stabilizes a Cγ-exo conformation.[12] Similarly, in 4-fluoroprolines, the stereochemistry of the fluorine atom dictates the ring pucker: (4R)-fluoroproline strongly favors a Cγ-exo pucker, while (4S)-fluoroproline prefers a Cγ-endo pucker.[4][13] This conformational locking has significant implications for the structure of peptides and proteins incorporating these modified amino acids.[3][14]

Beyond the classic gauche effect, other stereoelectronic forces can be at play. In α-fluorinated pyrrolidines (2-fluoropyrrolidines), a generalized anomeric effect, involving electron delocalization from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN → σ*CF), can impart a strong conformational bias.[1][9] The interplay of these effects, along with classical steric and electrostatic interactions, creates a complex but ultimately predictable conformational landscape.

Part 2: Positional Impact of Fluorination on Ring Pucker

The conformational outcome of fluorination is highly dependent on the position of the fluorine atom on the pyrrolidine ring.

Fluorination at C4 (and C3): A Tale of Two Puckers

As mentioned, fluorination at the C4 position of proline provides a classic example of conformational control.

-

(4R)-Fluoroproline (4R-Flp): The fluorine atom and the carboxyl group are on opposite sides of the ring. The gauche effect stabilizes a Cγ-exo pucker, where Cγ is puckered away from the carboxyl group. This conformation is associated with a trans peptide bond preference.[4][13][15]

-

(4S)-Fluoroproline (4S-flp): The fluorine and carboxyl group are on the same side. This stereoisomer strongly prefers a Cγ-endo pucker, with Cγ puckered towards the carboxyl group, and is often associated with stabilizing cis peptide bonds.[4][13][15]

A similar principle applies to 3-fluoropyrrolidines, where the gauche interaction between the fluorine and the nitrogen atom leads to a preference for the Cγ-exo pucker.[12]

Fluorination at C2: The Anomeric Influence

When fluorine is placed at the C2 position, adjacent to the nitrogen, the anomeric effect (nN → σ*CF) becomes a dominant factor.[1][9] This interaction stabilizes a conformation where the nitrogen lone pair is anti-periplanar to the C-F bond, which can enforce a specific ring pucker and influence the orientation of substituents on the nitrogen.

Multiple Fluorination: A Balancing Act

Introducing multiple fluorine atoms, such as in 3,4-difluoroprolines, can lead to more complex conformational outcomes. In some cases, the individual stereoelectronic effects of the fluorine atoms can have opposing influences on the ring pucker, leading to a mitigation of the strong conformational bias seen in monofluorinated systems.[11] This "tuning" of conformational preference through vicinal difluorination offers a sophisticated strategy for designing proline analogs with more nuanced conformational properties.[11]

Part 3: Impact on Physicochemical Properties and Biological Activity

The conformational control exerted by fluorine has profound downstream consequences for the molecule's properties and its interactions with biological systems.

Modulation of Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine significantly reduces the basicity of the pyrrolidine nitrogen.[5][7] This lowering of pKa can be substantial, with shifts of 1 to 3 pKa units observed depending on the position and number of fluorine atoms.[5] This has critical implications for drug development, as it can improve oral bioavailability and membrane permeability by increasing the population of the more lipophilic, neutral form of the molecule at physiological pH.[7]

Influence on Binding Affinity and Drug Efflux

By locking the pyrrolidine ring into a specific conformation, fluorine pre-organizes the molecule for binding to its biological target. This can lead to an increase in binding affinity by reducing the entropic penalty of binding. Conversely, if the enforced conformation is not the one required for binding, a decrease in activity will be observed.

Furthermore, the changes in both conformation and pKa can affect a molecule's susceptibility to efflux pumps like P-glycoprotein (Pgp). The introduction of fluorine has been shown to significantly alter Pgp-efflux ratios, in some cases increasing efflux and in others decreasing it, highlighting the complex interplay of factors that govern drug transport.[5]

The following table summarizes the key conformational preferences and their implications:

| Fluorine Position & Stereochemistry | Dominant Stereoelectronic Effect | Preferred Ring Pucker | Impact on Peptide Bonds (Proline) |

| (4R)-Fluoroproline | Gauche Effect (σCH → σCF) | Cγ-exo[4][13][15] | Favors trans conformation[4] |

| (4S)-Fluoroproline | Gauche Effect (σCH → σCF) | Cγ-endo[4][13] | Can stabilize cis conformation |

| 3-Fluoropyrrolidine | Gauche Effect (F-C-C-N) | Cγ-exo[12][16] | N/A |

| 2-Fluoropyrrolidine | Anomeric Effect (nN → σ*CF) | Dependent on N-substituent[1][9] | N/A |

Part 4: Experimental and Computational Workflow for Conformational Analysis

A multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of fluorinated pyrrolidine conformation.

Caption: Workflow for Pyrrolidine Conformational Analysis.

Experimental Protocol 1: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[12][17]

Objective: To determine the preferred ring pucker and the relative orientation of substituents in solution.

Methodology:

-

Sample Preparation: Dissolve the fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts and multiplicities of the ring protons provide initial structural information.

-

¹H-¹H COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton connectivity within the pyrrolidine ring.

-

J-Coupling Analysis: Carefully measure the vicinal (³JHH) coupling constants from the high-resolution ¹H spectrum. The magnitude of these couplings is related to the dihedral angle between the coupled protons via the Karplus equation. By analyzing the full set of ³JHH values, one can deduce the preferred ring pucker.

-

¹⁹F-¹H Heteronuclear NOE (HOESY): This is a crucial experiment for fluorinated compounds.[12][16] It detects through-space interactions between fluorine and proton nuclei. The presence and intensity of HOESY cross-peaks provide direct evidence of the spatial proximity between the fluorine atom and specific protons on the ring, which is invaluable for assigning the endo vs. exo conformation.

-

Data Interpretation: Integrate the J-coupling and HOESY data. For example, a strong HOESY correlation between F4 and a proton at C2 in a 4-fluoroproline derivative would be indicative of a specific pucker. Use this data to build a model of the dominant solution-state conformation.